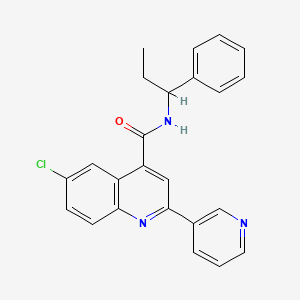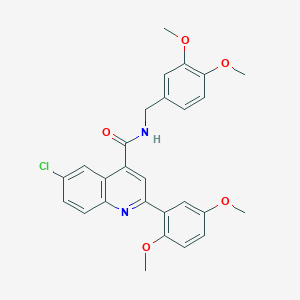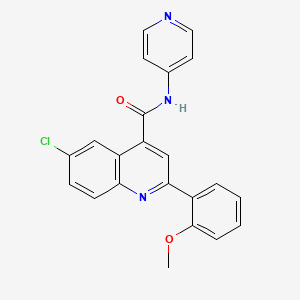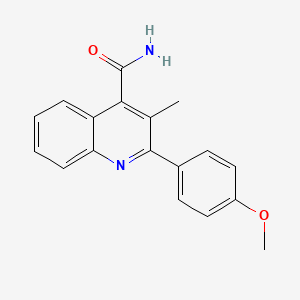
6-chloro-N-(1-phenylpropyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Descripción general
Descripción
6-chloro-N-(1-phenylpropyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-phenylpropyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropyl or pyridinyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the quinoline or pyridine rings, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom or the carboxamide group, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: EDCI, DCC for amide formation.
Catalysts: Palladium, copper for cross-coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(1-phenylpropyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact molecular pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Pyridoxine: A vitamin B6 derivative with a pyridine ring.
Uniqueness
6-chloro-N-(1-phenylpropyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
IUPAC Name |
6-chloro-N-(1-phenylpropyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-2-21(16-7-4-3-5-8-16)28-24(29)20-14-23(17-9-6-12-26-15-17)27-22-11-10-18(25)13-19(20)22/h3-15,21H,2H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXPVBGUAAPRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161151.png)
![1-[4-(4-{[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4161158.png)
![1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4161167.png)
![6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4161173.png)


![2-(1,3-benzodioxol-5-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161207.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161208.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride](/img/structure/B4161219.png)
![6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161223.png)
![N-[1-(4-methoxyphenyl)ethyl]-7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161226.png)
![2-(3-BROMOPHENYL)-6-METHYL-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161227.png)
